molecular formula C16H12ClNO2 B4024190 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione CAS No. 356075-69-9

5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione

Cat. No.: B4024190
CAS No.: 356075-69-9
M. Wt: 285.72 g/mol
InChI Key: LCVZSSKWPJEOMX-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione is a complex organic compound characterized by its indole core structure, chloro substituent, and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and alkylation steps introduce the chloro and phenylethyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form different oxidation states, leading to the formation of indole-2,3-dione derivatives.

  • Reduction: Reduction reactions can be performed to reduce the indole core or the chloro substituent.

  • Substitution: The phenylethyl group can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-2,3-dione derivatives, such as 5-chloro-1-(2-phenylethyl)-1H-indole-3,4-dione.

  • Reduction: Reduced indole derivatives, such as 5-chloro-1-(2-phenylethyl)-1H-indole.

  • Substitution: Substituted phenylethyl derivatives, such as this compound with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of pharmaceuticals and organic materials.

Biology: 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione has shown potential in biological studies, particularly in the modulation of biological pathways and as a tool for studying enzyme mechanisms.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylethyl group may enhance the compound's ability to penetrate cell membranes and reach its targets.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and other receptor types.

  • Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

  • 5-Chloro-1-(2-phenylethyl)-1H-indole-3,4-dione: Similar structure with a different oxidation state.

  • 5-Chloro-1-(2-phenylethyl)-1H-indole: Reduced form of the compound.

  • 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione derivatives: Various functionalized derivatives.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-chloro-1-(2-phenylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVZSSKWPJEOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249140
Record name 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356075-69-9
Record name 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356075-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using the commercially available 5-chloroisatin (purchased from Fisher Scientific) and 2-phenethyl bromide (purchased from Fisher scientific). 1H NMR δ 7.54 (s, 1H), 7.44 (d, 1H), 7.27 (m, 5H), 6.64 (d, 1H), 3.95 (t, 2H), 2.99 (t, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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